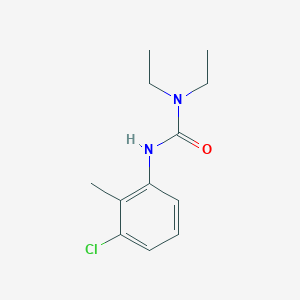
3-(3-Chloro-2-methylphenyl)-1,1-diethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-2-methylphenyl)-1,1-diethylurea, also known as Chlorotoluron, is a selective herbicide that is widely used in agriculture to control weeds. It belongs to the family of phenylurea herbicides and is known for its effectiveness in controlling grasses and broadleaf weeds.
Applications De Recherche Scientifique
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been extensively studied for its herbicidal properties. It has been used in various scientific research applications, including:
1. Weed control: 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean is widely used in agriculture to control grasses and broadleaf weeds. It has been found to be effective in controlling weeds such as wild oats, black-grass, and cleavers.
2. Environmental impact: 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been studied for its environmental impact. It has been found to be persistent in soil and can leach into groundwater. Studies have shown that it can have adverse effects on non-target organisms such as earthworms and beetles.
3. Biodegradation: 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been studied for its biodegradation properties. It has been found to be degraded by microorganisms in soil, but the process is slow, and the metabolites produced can be persistent.
Mécanisme D'action
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean acts by inhibiting the biosynthesis of amino acids in plants. It specifically inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This results in the accumulation of toxic intermediates, leading to the death of the plant.
Effets Biochimiques Et Physiologiques
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has been found to have various biochemical and physiological effects on plants. It inhibits the growth of roots and shoots and reduces the chlorophyll content of leaves. It also affects the activity of enzymes involved in the biosynthesis of amino acids and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean has several advantages for use in lab experiments. It is readily available, and its herbicidal properties are well-established. However, it has limitations as well. It can be toxic to non-target organisms, and its persistence in soil can affect the results of experiments involving soil microorganisms.
Orientations Futures
There are several future directions for research on 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean. Some of them include:
1. Bioremediation: Research can be conducted to develop methods for the bioremediation of 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean-contaminated soil and water.
2. Alternative herbicides: Research can be conducted to develop alternative herbicides that are more environmentally friendly and less toxic to non-target organisms.
3. Mode of action: Further research can be conducted to understand the mode of action of 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean at the molecular level.
Conclusion:
In conclusion, 3-(3-Chloro-2-methylphenyl)-1,1-diethylurean is a selective herbicide that has been extensively studied for its herbicidal properties. It acts by inhibiting the biosynthesis of amino acids in plants and has various biochemical and physiological effects. While it has advantages for use in lab experiments, it also has limitations and can be toxic to non-target organisms. Future research can focus on developing alternative herbicides, understanding the mode of action at the molecular level, and developing methods for bioremediation.
Méthodes De Synthèse
3-(3-Chloro-2-methylphenyl)-1,1-diethylurean can be synthesized by reacting 3-chloro-2-methyl aniline with diethyl carbonate in the presence of a base such as potassium carbonate. The reaction yields 3-(3-Chloro-2-methylphenyl)-1,1-diethylurea, which can be purified by recrystallization.
Propriétés
Numéro CAS |
15545-55-8 |
|---|---|
Nom du produit |
3-(3-Chloro-2-methylphenyl)-1,1-diethylurea |
Formule moléculaire |
C12H17ClN2O |
Poids moléculaire |
240.73 g/mol |
Nom IUPAC |
3-(3-chloro-2-methylphenyl)-1,1-diethylurea |
InChI |
InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-11-8-6-7-10(13)9(11)3/h6-8H,4-5H2,1-3H3,(H,14,16) |
Clé InChI |
GEUAOKNZZFMTLY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC1=C(C(=CC=C1)Cl)C |
SMILES canonique |
CCN(CC)C(=O)NC1=C(C(=CC=C1)Cl)C |
Synonymes |
3-(3-Chloro-2-methylphenyl)-1,1-diethylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



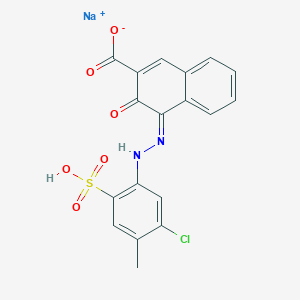
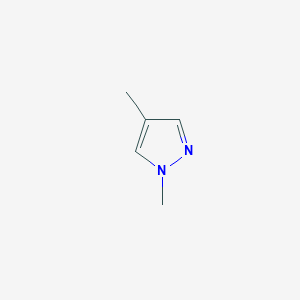
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
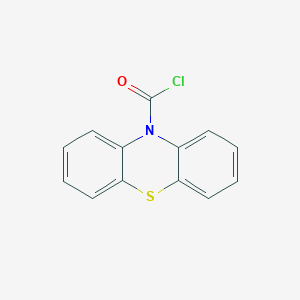
![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)

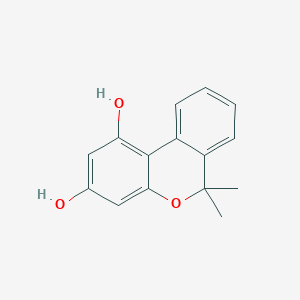
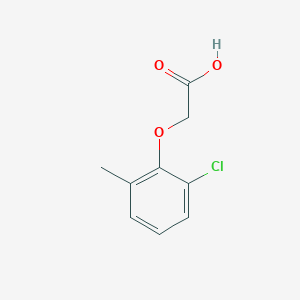
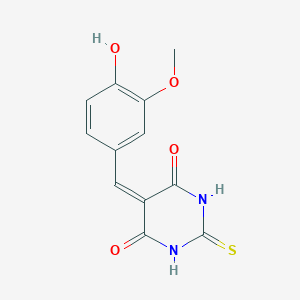
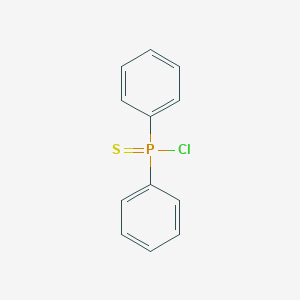
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)